2-Methylthieno[3,2-c]pyridin-4(5H)-one

Thienopyridinone Synthesis Cyclization Yield Process Optimization

2‑Methylthieno[3,2‑c]pyridin‑4(5H)‑one (CAS 59207‑23‑7) is a bicyclic thienopyridinone derivative consisting of a thiophene ring fused to a 4‑pyridone at the [3,2‑c] junction, with a methyl group at the 2‑position of the thieno moiety. The compound serves as a versatile synthetic intermediate for further functionalization, including electrophilic bromination at the 7‑position, and belongs to a scaffold class that has been explored for bromodomain (BET) inhibition, GSK‑3β inhibition, and P2Y receptor modulation.

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
CAS No. 59207-23-7
Cat. No. B1319026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthieno[3,2-c]pyridin-4(5H)-one
CAS59207-23-7
Molecular FormulaC8H7NOS
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)C=CNC2=O
InChIInChI=1S/C8H7NOS/c1-5-4-6-7(11-5)2-3-9-8(6)10/h2-4H,1H3,(H,9,10)
InChIKeyCZZYGMSEVJJFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Methylthieno[3,2‑c]pyridin‑4(5H)‑one (CAS 59207‑23‑7) – Core Chemical Identity & Structural Baseline


2‑Methylthieno[3,2‑c]pyridin‑4(5H)‑one (CAS 59207‑23‑7) is a bicyclic thienopyridinone derivative consisting of a thiophene ring fused to a 4‑pyridone at the [3,2‑c] junction, with a methyl group at the 2‑position of the thieno moiety . The compound serves as a versatile synthetic intermediate for further functionalization, including electrophilic bromination at the 7‑position, and belongs to a scaffold class that has been explored for bromodomain (BET) inhibition, GSK‑3β inhibition, and P2Y receptor modulation [1][2].

Why Generic Substitution Is Not Feasible for 2‑Methylthieno[3,2‑c]pyridin‑4(5H)‑one (CAS 59207‑23‑7)


Even within the narrow thieno[3,2‑c]pyridin‑4(5H)‑one subclass, analogues that differ only by the 2‑position substituent (e.g., H, Br, or CF₃) exhibit divergent electronic properties, regioselectivity for further derivatization, and biological target preferences. The methyl group at C‑2 provides a finely balanced steric and electronic environment that can significantly alter reactivity in subsequent transformations (e.g., bromination or cross‑coupling) compared to the unsubstituted or halogen‑substituted congeners . Direct interchange without quantitative reactivity or selectivity data would introduce unacceptable uncertainty in multi‑step synthetic sequences or SAR exploration [1].

Quantitative Differentiation Evidence for 2‑Methylthieno[3,2‑c]pyridin‑4(5H)‑one vs. In‑Class Analogues


Synthetic Yield Comparison: 2‑Methylthieno[3,2‑c]pyridin‑4(5H)‑one vs. 2‑Bromo‑3‑methyl‑thieno[3,2‑c]pyridin‑4(5H)‑one

In a Curtius‑type cyclization protocol, 2‑methylthieno[3,2‑c]pyridin‑4(5H)‑one was obtained in 88% yield over two steps, whereas a closely related 2‑bromo‑3‑methyl analogue, prepared via a different route, has been reported with yields typically below 60% . The higher yield of the 2‑methyl derivative directly reduces the cost‑per‑gram and facilitates scale‑up for multi‑step synthesis of advanced intermediates.

Thienopyridinone Synthesis Cyclization Yield Process Optimization

Regioselective Bromination: 2‑Methylthieno[3,2‑c]pyridin‑4(5H)‑one Enables Exclusive 7‑Bromo Functionalization

Treatment of 2‑methylthieno[3,2‑c]pyridin‑4(5H)‑one with bromine (1.1 eq.) in acetic acid at room temperature affords 7‑bromo‑2‑methylthieno[3,2‑c]pyridin‑4(5H)‑one as the sole product [1]. In contrast, the 2‑unsubstituted thieno[3,2‑c]pyridin‑4(5H)‑one undergoes non‑selective bromination leading to mixtures of 2‑ and 7‑bromo isomers, requiring chromatographic separation . The 2‑methyl group electronically directs the electrophilic attack exclusively to the 7‑position, making this compound a superior precursor for clean, high‑purity 7‑substituted derivatives.

Electrophilic Substitution Regioselectivity Late‑Stage Functionalization

Physicochemical Profile: 2‑Methylthieno[3,2‑c]pyridin‑4(5H)‑one vs. 2‑Bromo‑7‑(trifluoromethyl) Analogue

Calculated physicochemical properties for 2‑methylthieno[3,2‑c]pyridin‑4(5H)‑one (MW 165.21, density 1.3±0.1 g/cm³, boiling point 415.8±45.0 °C) indicate a significantly lower molecular weight and lipophilicity than the 2‑bromo‑7‑(trifluoromethyl) analogue (MW 298.08, reported boiling point 561.8±50.0 °C) . The lower MW and predicted lower logP of the 2‑methyl compound suggest better aqueous solubility and a more favorable starting point for lead‑like physicochemical optimization in medicinal chemistry programs.

Physicochemical Properties LogP Prediction Solubility

BET Bromodomain Inhibitor Scaffold: 2‑Methylthieno[3,2‑c]pyridin‑4(5H)‑one as a Privileged Core

The thieno[3,2‑c]pyridin‑4(5H)‑one core with a 2‑methyl substituent is explicitly claimed as a preferred embodiment in EP 2920183 B1 for BET bromodomain inhibitors [1]. While specific IC₅₀ values for the 2‑methyl derivative are not disclosed in the patent, the structure‑activity trends indicate that small alkyl groups at the 2‑position retain potent binding, whereas larger or more polar substituents reduce affinity. This makes the 2‑methyl variant a key reference scaffold for developing selective BET inhibitors.

BET Inhibition Bromodomain Epigenetic Chemical Probe

Preferred Application Scenarios for 2‑Methylthieno[3,2‑c]pyridin‑4(5H)‑one (CAS 59207‑23‑7)


Late‑Stage Diversification via Exclusive 7‑Bromo Intermediate

Procure 2‑methylthieno[3,2‑c]pyridin‑4(5H)‑one when the synthetic route requires a single regioisomer of a 7‑substituted thienopyridinone. The compound undergoes clean bromination at the 7‑position, providing a versatile handle for Suzuki, Sonogashira, or Buchwald–Hartwig couplings without isomeric purification [1].

Medicinal Chemistry Hit‑to‑Lead Optimization: BET Bromodomain Programmes

Use the 2‑methyl scaffold as a starting point for exploring BET bromodomain inhibitors. The EP 2920183 B1 patent establishes the core as active against BET bromodomains, and the 2‑methyl variant provides a balanced size for subsequent vector elaboration [2].

Physicochemical Property Optimisation: Low MW Lead‑Like Scaffold

Select 2‑methylthieno[3,2‑c]pyridin‑4(5H)‑one when a low molecular weight (165 Da) core with a hydrogen‑bond donor/acceptor pattern is desired. This scaffold offers a more favourable ligand efficiency index than heavier halogenated analogues, making it an attractive choice for fragment‑based or lead‑like library design .

Process Development and Scale‑Up: High‑Yielding Curtius Cyclisation

For kilogram‑scale synthesis, the 88% two‑step yield of the Curtius route makes this compound economically viable compared to lower‑yielding analogues. The detailed procedure with triethylamine/ethyl chloroformate/NaN₃ in acetone–water provides a robust, reproducible method suitable for technology transfer .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylthieno[3,2-c]pyridin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.